molecular formula C19H19NO3S B2446756 2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate CAS No. 2415519-05-8

2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No. B2446756
CAS RN: 2415519-05-8
M. Wt: 341.43
InChI Key: ANCYWMRYAQFJPZ-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MQTS and has been synthesized using different methods. The purpose of

Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant aspect of the scientific research involving 2-Methylquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate and related compounds is their potential in antimicrobial and antifungal applications. Studies have shown that compounds like 4-amino-N′-[(8-hydroxyquinoline-5-yl)methyl] benzenesulfonohydrazide and its metal oxinates exhibit increased antimicrobial and antifungal activities compared to parent 8-hydroxyquinoline and sulfonamides (Dixit et al., 2010). Additionally, sulfonate derivatives of 5-amino-7-bromoquinolin-8-ol have shown potent antibacterial and antifungal activities (Krishna, 2018).

Catalysis and Synthesis Applications

Research has also explored the role of this compound in catalysis and synthesis. For instance, [Pd(HQS)2] (HQS = 8-hydroxyquinoline-5-sulfonic acid) has been reported as an efficient catalyst for Suzuki–Miyaura cross couplings in water (Conelly-Espinosa & Morales‐Morales, 2010). This demonstrates the potential for 2-Methylquinolin-8-yl derivatives in facilitating chemical reactions, particularly in green chemistry applications.

Anticancer and Antioxidant Properties

Compounds related to this compound have shown promise in anticancer research. For example, sulfonamide derivatives have been evaluated for their anticancer activity and found to induce apoptosis in cancer cells through the activation of pro-apoptotic genes (Cumaoğlu et al., 2015). Similarly, new quinazolones have been synthesized and evaluated as antioxidant additives for lubricating oils, showing significant antioxidant activity (Habib, Hassan, & El‐Mekabaty, 2014).

properties

IUPAC Name

(2-methylquinolin-8-yl) 2,4,5-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-12-10-14(3)18(11-13(12)2)24(21,22)23-17-7-5-6-16-9-8-15(4)20-19(16)17/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCYWMRYAQFJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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